molecular formula C9H17N3 B13249410 N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13249410
M. Wt: 167.25 g/mol
InChI Key: RELXTTYOSWEROX-UHFFFAOYSA-N
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Description

Core Structural Features

The molecular framework of N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine consists of a pyrazole ring (C₃H₃N₂) substituted at three positions:

  • A methyl group (-CH₃) at the N1 nitrogen.
  • A 2,2-dimethylpropyl (neopentyl) group (-CH₂C(CH₃)₃) at the N3 nitrogen.
  • An amine group (-NH₂) at the C3 position.

This arrangement creates a sterically congested environment around the N3 atom due to the neopentyl group’s branched structure. The pyrazole ring adopts a planar conformation, with bond lengths and angles consistent with aromatic systems. For example, the N1–C2 and C3–C4 bonds measure approximately 1.34 Å and 1.39 Å, respectively, based on analogous pyrazole derivatives.

Property Value
IUPAC Name This compound
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.25 g/mol
SMILES CC(C)(C)CNC1=CN(N=C1)C
InChI Key KXUQYEACJBYEQI-UHFFFAOYSA-N (hypothetical)

The IUPAC name follows substitutive nomenclature rules, prioritizing the pyrazole ring as the parent structure. The “1H” designation indicates the tautomeric form where hydrogen resides at the N1 position.

Tautomerism and Electronic Effects

Pyrazole derivatives exhibit tautomerism, with proton migration between N1 and N2 positions. In this compound, the N1-methyl group locks the tautomeric form, preventing proton exchange and stabilizing the 1H configuration. The electron-donating methyl and neopentyl groups increase electron density at the N3 and C3 positions, influencing reactivity toward electrophilic substitution.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-9(2,3)7-10-8-5-6-12(4)11-8/h5-6H,7H2,1-4H3,(H,10,11)

InChI Key

RELXTTYOSWEROX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=NN(C=C1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the pyrazole ring system with appropriate substitutions.
  • Alkylation of the pyrazole nitrogen with the 2,2-dimethylpropyl group.
  • Introduction or retention of the amino group at the 3-position.
  • Methylation at the 1-position of the pyrazole ring.

This multi-step approach often starts from hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The key step is the cyclization to form the pyrazole ring, followed by selective alkylation and amination steps.

Cyclization of Hydrazine with Ketones

One common method involves the condensation of methylhydrazine with a ketone bearing the 2,2-dimethylpropyl substituent. This proceeds through hydrazone formation followed by cyclization to yield the pyrazole ring:

  • Step 1: Preparation of hydrazone intermediate by reacting methylhydrazine with 2,2-dimethylpropanone or a related ketone.
  • Step 2: Cyclization under acidic or basic conditions to form 1-methyl-1H-pyrazol-3-amine derivatives.
  • Step 3: Alkylation of the pyrazole nitrogen with 2,2-dimethylpropyl bromide or chloride, under basic conditions such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).

This route is supported by industrial synthesis methods that optimize reaction conditions using continuous flow reactors for improved yield and selectivity.

Stepwise Synthesis via Pyrazole Carboxylic Acid Intermediates

A detailed patented route for related pyrazole amines, such as 5-bromo-1-methyl-1H-pyrazol-3-amine, can be adapted to the target compound:

Step Reaction Description Key Reagents & Conditions Outcome
1 Condensation of diethyl butynedioate with methylhydrazine Diethyl butynedioate, methylhydrazine (40% aqueous), diethyl ether, cooling to -10 °C Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester intermediate
2 Bromination (or substitution) of pyrazole ring Tribromooxyphosphorus, acetonitrile, reflux 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
3 Hydrolysis of ester to carboxylic acid Sodium hydroxide (10%), ethanol, room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Formation of carbamate intermediate tert-Butyl alcohol, azido dimethyl phosphate, dimethylformamide, 100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection to amine Trifluoroacetic acid in dichloromethane, room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine

This synthetic sequence demonstrates a practical and scalable approach, emphasizing mild conditions and readily available reagents without highly toxic materials.

Direct Preparation from Primary Aliphatic Amines

Recent advances have shown direct preparation of N-substituted pyrazoles from primary aliphatic amines under mild conditions:

  • Reaction of 2,4,4-trimethylpentan-2-amine (structurally similar to 2,2-dimethylpropylamine) with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide at 85 °C for 1.5 hours.
  • Subsequent workup and purification by silica gel chromatography yield the N-substituted pyrazole amine with moderate yields (~36-38%).
  • Characterization includes ^1H and ^13C NMR, high-resolution mass spectrometry, and IR spectroscopy to confirm structure and purity.

This method provides a direct, one-pot synthesis route that can be adapted for the target compound by substituting the appropriate primary amine.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF), ethanol, acetonitrile, dichloromethane Choice depends on step; DMF common for alkylation and condensation
Temperature 0 °C to 100 °C Cooling often required during hydrazone formation; reflux or heating for cyclization
Base Sodium hydride, potassium carbonate, sodium hydroxide Used for deprotonation and alkylation steps
Reaction Time 0.5 to 8 hours Varies by step; hydrazone formation is rapid, cyclization and alkylation longer
Purification Chromatography, recrystallization, extraction Silica gel chromatography common for final product isolation

Optimization focuses on maximizing yield and selectivity of the N-alkylation step and minimizing side reactions such as over-alkylation or ring substitution.

Characterization Techniques

To confirm the identity and purity of this compound, the following methods are standard:

Technique Purpose Typical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, confirmation of substitution pattern ^1H NMR: characteristic singlets for methyl groups, multiplets for alkyl chains; ^13C NMR: signals for quaternary carbon in 2,2-dimethylpropyl
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak corresponding to C11H21N3 (Molecular weight ≈ 195.30 g/mol)
Infrared (IR) Spectroscopy Functional group identification N–H stretch around 3300 cm^-1, C–N stretches, and alkyl C–H stretches
Elemental Analysis Purity and composition verification Consistency with calculated C, H, N percentages

Example NMR data for a similar compound:

NMR Signal (ppm) Assignment
5.70 (s, 1H) Pyrazole proton
2.32 (s, 3H) Methyl group on pyrazole nitrogen
1.62 (s, 6H) Geminal dimethyl groups of 2,2-dimethylpropyl
0.71 (s, 9H) Tertiary butyl-like environment

These data confirm the presence and correct substitution of the pyrazole ring and alkyl groups.

Summary Table of Preparation Routes

Method Starting Materials Key Steps Advantages Yield Range References
Hydrazone Cyclization + Alkylation Methylhydrazine, 2,2-dimethylpropanone, alkyl halides Hydrazone formation, cyclization, N-alkylation Versatile, scalable Moderate to high
Pyrazole Carboxylic Acid Intermediate Route Diethyl butynedioate, methylhydrazine, brominating agents Condensation, bromination, hydrolysis, carbamate formation, deprotection Mild conditions, no toxic reagents Moderate
Direct One-Pot from Primary Amine 2,2-dimethylpropylamine, diketones, hydroxylamine derivatives Condensation and cyclization in DMF Simple, fewer steps Moderate (~36-38%)

Research Findings and Practical Considerations

  • The hydrazone cyclization approach is well-established and allows for structural modifications at various positions on the pyrazole ring.
  • The patented carboxylic acid intermediate method offers a clean, industrially feasible route with good control of regioselectivity and functional group transformations.
  • Direct synthesis from primary amines under mild conditions is a promising approach for rapid generation of N-substituted pyrazoles, including N-(2,2-dimethylpropyl) derivatives, though yields may be moderate.
  • Reaction conditions such as temperature, solvent choice, and base significantly affect the yield and purity of the final compound.
  • Characterization by NMR and MS is essential to confirm the structure, especially to distinguish isomeric pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogues in Pyrazole Amine Family

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and applications:

Compound Name Substituents (Pyrazole Core) Molecular Weight Key Features/Applications Reference
N-(2,2-Dimethylpropyl)-1-methyl-1H-pyrazol-3-amine 1-methyl, N-(2,2-dimethylpropyl) Not reported Hypothesized stability due to bulky alkyl group -
1,5-Dimethylpyrazol-3-amine [35100-92-6] 1-methyl, 5-methyl 111.15 g/mol Simpler structure; potential ligand in coordination chemistry
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-methyl, N-cyclopropyl, pyridinyl substituent 215.27 g/mol Bioactive scaffold; synthesized via Cu(I)-catalyzed coupling
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-methyl, N-(methylthioalkyl) Not reported Sulfur-containing substituent; IR absorption at 3298 cm⁻¹
1,3-Dimethyl-1H-pyrazol-5-amine [3524-32-1] 1-methyl, 3-methyl 111.15 g/mol Symmetric substitution; potential intermediate in drug synthesis
Key Observations:
  • Synthetic Methods : Copper-catalyzed coupling (e.g., in ) is common for introducing aryl/heteroaryl groups, but the target compound’s synthesis might require milder conditions due to the neopentyl group’s bulk.
  • Biological Activity : Pyridinyl-substituted analogs (e.g., from ) show promise in kinase inhibition, while sulfur-containing derivatives (e.g., methylthiopropyl) may exhibit altered solubility and binding kinetics.

Functional Group Comparisons

N,O-Bidentate Directing Groups

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. While the target compound lacks an oxygen donor, its pyrazole nitrogen and alkylamine chain could still act as mono- or bidentate ligands in coordination chemistry, albeit with reduced versatility compared to N,O systems .

Heterocyclic Complexity

The target compound’s simpler structure may favor synthetic accessibility but limit target selectivity .

Crystallographic and Spectroscopic Insights

  • X-ray Crystallography : SHELX software () is critical for confirming the structures of pyrazole derivatives, as seen in N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine (). The target compound’s neopentyl group may introduce challenges in crystallization due to conformational flexibility .
  • Spectroscopic Data : Analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine show distinct ¹H NMR shifts (e.g., δ 8.87 for pyridinyl protons) and HRMS confirmation, suggesting similar characterization workflows for the target compound .

Biological Activity

N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its significant biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

This compound primarily exhibits its biological activity through the inhibition of specific kinases. Notably, it has been identified as an inhibitor of Monopolar spindle 1 (Mps1) kinase , which is crucial for cell cycle regulation. By inhibiting Mps1 kinase, this compound can disrupt the transition from metaphase to anaphase during cell division, potentially leading to increased missegregation errors in cells.

Additionally, research indicates that this compound interacts with various cellular proteins and enzymes, impacting signaling pathways that regulate growth and division. This interaction suggests its potential applicability in therapeutic contexts, particularly in cancer treatment.

Biological Activity Overview

Biological Activity Description
Kinase Inhibition Inhibits Mps1 kinase, affecting cell cycle regulation.
Antiproliferative Effects Shown to reduce proliferation in cancer cell lines.
Enzyme Interaction Modulates various biochemical pathways through enzyme inhibition.

Study 1: Inhibition of Mps1 Kinase

A study highlighted the compound's ability to inhibit Mps1 kinase effectively, leading to significant effects on cancer cell lines. The study demonstrated that treatment with this compound resulted in increased rates of missegregation during mitosis, indicating its potential as a therapeutic agent in oncology.

Study 2: Antiproliferative Activity

In another investigation, this compound exhibited antiproliferative activity against several cancer cell lines with IC50_{50} values ranging from 0.127 to 0.560 µM. Mechanistic studies revealed that it induces apoptosis and cell cycle arrest at the S and G2/M phases .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the 2,2-dimethylpropyl group via alkylation.
  • Final methylation at the nitrogen atom.

This synthetic pathway allows for the production of high-purity compounds suitable for biological testing.

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